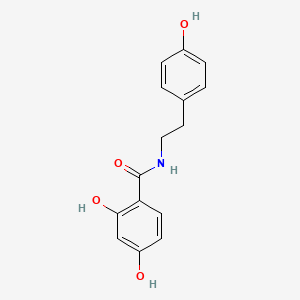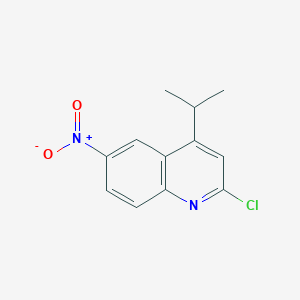
2-Chloro-4-isopropyl-6-nitroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-isopropyl-6-nitroquinoline is a chemical compound with the molecular formula C₁₂H₁₁ClN₂O₂ and a molecular weight of 250.68 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
The synthesis of 2-Chloro-4-isopropyl-6-nitroquinoline can be achieved through several synthetic routes. One common method involves the nitration of 2-chloro-4-isopropylquinoline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production .
化学反应分析
2-Chloro-4-isopropyl-6-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the isopropyl group, to form various oxidized derivatives.
科学研究应用
2-Chloro-4-isopropyl-6-nitroquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: The compound is used in studies to understand the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Industrial Chemistry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
作用机制
The mechanism of action of 2-Chloro-4-isopropyl-6-nitroquinoline is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of key biological pathways, making it useful in medicinal applications .
相似化合物的比较
2-Chloro-4-isopropyl-6-nitroquinoline can be compared with other nitroquinoline derivatives, such as 2-chloro-6-nitroquinoline and 4-isopropyl-6-nitroquinoline. These compounds share similar structural features but differ in their substitution patterns, which can influence their reactivity and biological activity . The presence of the isopropyl group in this compound provides unique steric and electronic effects that can enhance its interactions with biological targets compared to its analogs .
属性
分子式 |
C12H11ClN2O2 |
|---|---|
分子量 |
250.68 g/mol |
IUPAC 名称 |
2-chloro-6-nitro-4-propan-2-ylquinoline |
InChI |
InChI=1S/C12H11ClN2O2/c1-7(2)9-6-12(13)14-11-4-3-8(15(16)17)5-10(9)11/h3-7H,1-2H3 |
InChI 键 |
QKNUDKYQIDLNCC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


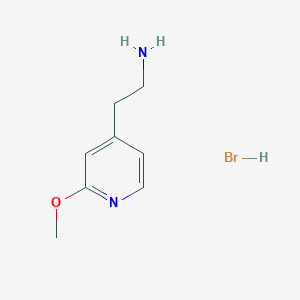

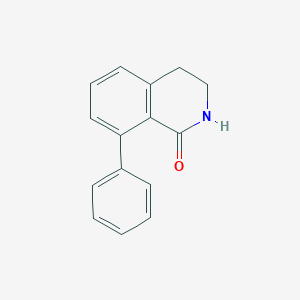

![2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661073.png)
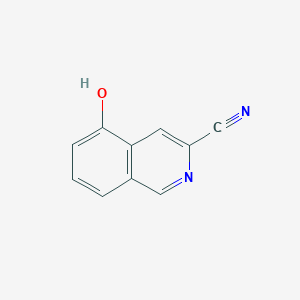
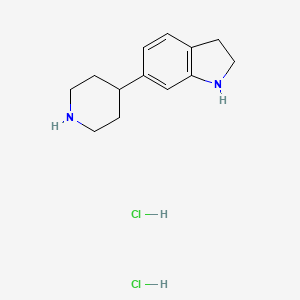
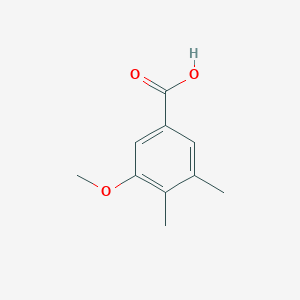
![4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13661089.png)
![Methyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13661098.png)
![9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13661106.png)


